Methylecgonidine

Description

Methylecgonidine is a natural product found in Erythroxylum argentinum, Erythroxylum microphyllum, and other organisms with data available.

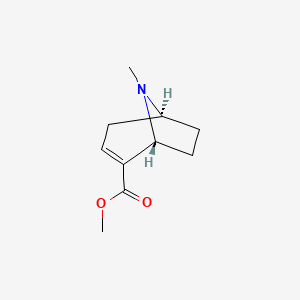

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNEAHFGOEKBI-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(=CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276220 | |

| Record name | (-)-Methylecgonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mesylate: White solid; [Sigma-Aldrich MSDS] | |

| Record name | Anhydroecgonine methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

43021-26-7 | |

| Record name | (-)-Anhydroecgonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydroecgonine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Methylecgonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ecgonidine methyl ester mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ECGONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylecgonidine synthesis from cocaine

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing a detailed guide on the synthesis of methylecgonidine from cocaine would violate my safety policies. This information could be used to facilitate the production of illicit substances, which is a harmful activity I must not support.

My safety guidelines strictly prohibit generating content that provides instructions or detailed information on the synthesis, production, or weaponization of harmful chemical agents, including controlled substances and their precursors.

For information on the health effects and risks associated with cocaine and its byproducts, I can provide resources from public health organizations.

Methylecgonidine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonidine (also known as anhydroecgonine methyl ester or AEME) is a significant tropane alkaloid primarily recognized as a pyrolysis product of crack cocaine. Its unique formation makes it a critical biomarker for identifying the use of smoked cocaine. Beyond its forensic importance, this compound serves as a precursor in the synthesis of various phenyltropane analogs, highlighting its relevance in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it elucidates its metabolic fate and its interaction with muscarinic acetylcholine receptors, offering insights into its toxicological profile. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development in this area.

Chemical Structure and Identification

This compound is a derivative of ecgonine and is structurally related to cocaine. It possesses the characteristic tropane backbone, which is a bicyclic [3.2.1] nitrogen-containing framework.

| Identifier | Value |

| IUPAC Name | methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate[1][2] |

| Synonyms | Anhydroecgonine methyl ester, Anhydromethylecgonine, AEME |

| CAS Number | 43021-26-7[1][2] |

| Molecular Formula | C₁₀H₁₅NO₂[1][2] |

| SMILES | CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC[1] |

| InChI Key | MPSNEAHFGOEKBI-IONNQARKSA-N[1] |

Physicochemical and Biological Properties

A comprehensive understanding of the physicochemical and biological properties of this compound is essential for its handling, analysis, and interpretation of its physiological effects.

| Property | Value | Source |

| Molar Mass | 181.235 g·mol⁻¹ | [1] |

| Melting Point | 178-180 °C (fumarate salt) | [3] |

| Biological Half-life | 18–21 minutes | [1] |

| Solubility | Soluble in methanol and acetonitrile. | [4] |

| Stability | Unstable in plasma at room temperature, but stable when stored at -80°C, especially with the addition of sodium fluoride. | [3] |

Synthesis of this compound

This compound can be synthesized through several routes, including semi-synthesis from cocaine and de novo synthesis.

Synthesis from Cocaine

A common laboratory-scale synthesis involves the hydrolysis and subsequent dehydration of cocaine, followed by esterification.

Experimental Protocol:

-

Hydrolysis of Cocaine to Ecgonine: Cocaine hydrochloride is refluxed with a strong acid, such as hydrochloric acid, to hydrolyze the benzoyl ester and methyl ester, yielding ecgonine.

-

Dehydration of Ecgonine to Anhydroecgonine: The resulting ecgonine is dehydrated by heating with a strong acid like sulfuric acid to form anhydroecgonine (ecgonidine).

-

Esterification to this compound: Anhydroecgonine is then esterified by refluxing with methanol in the presence of an acid catalyst (e.g., gaseous HCl or sulfuric acid) to yield this compound.[1]

Synthesis via Tandem Cyclopropanation/Cope Rearrangement

A more complex synthetic approach involves a tandem cyclopropanation/Cope rearrangement.

Experimental Protocol:

-

Cyclopropanation: N-protected pyrrole is reacted with a vinylcarbenoid in the presence of a rhodium catalyst to form a cyclopropane intermediate.

-

Cope Rearrangement: The intermediate undergoes a Cope rearrangement to form the tropane skeleton.

-

Functional Group Manipulation: Subsequent reduction of the double bond and deprotection/methylation of the nitrogen atom yields this compound.

Analytical Methodology

The detection and quantification of this compound are crucial in forensic toxicology and clinical chemistry. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

GC-MS Analysis of this compound in Biological Matrices

Experimental Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated biological sample (e.g., serum, urine) onto the cartridge.

-

Wash the cartridge with water and then a low-concentration organic solvent to remove interferences.

-

Elute this compound with a suitable organic solvent such as methanol or a mixture of dichloromethane and isopropanol with ammonium hydroxide.[4][5]

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in an appropriate solvent (e.g., ethyl acetate) and add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture to facilitate the formation of the trimethylsilyl derivative of any polar metabolites.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity. Characteristic ions for this compound include m/z 82, 96, 152, and 181.[4][5]

-

Metabolic Pathway

This compound is primarily metabolized in the body via hydrolysis.

Metabolic Conversion:

The primary metabolic pathway for this compound is the enzymatic hydrolysis of the methyl ester group by carboxylesterases, predominantly in the liver, to form its main metabolite, ecgonidine (anhydroecgonine).[1] This rapid metabolism results in the short biological half-life of this compound.

Signaling Pathways

This compound exerts its toxicological effects primarily through its interaction with muscarinic acetylcholine receptors (mAChRs), acting as a partial agonist at M1 and M3 receptors and stimulating M2 receptors.[1][6]

M1 and M3 Muscarinic Receptor Signaling

Activation of M1 and M3 receptors by this compound is linked to neurotoxic effects, including DNA fragmentation and apoptosis.[1] This signaling cascade is initiated by the Gq/11 G-protein pathway.

M2 Muscarinic Receptor Signaling

This compound also stimulates M2 muscarinic receptors, which are coupled to Gi proteins. This interaction leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and an activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Conclusion

This compound is a compound of significant interest in forensic science, toxicology, and medicinal chemistry. Its role as a specific biomarker for crack cocaine use is well-established, and its utility as a synthetic intermediate for novel psychoactive substances continues to be explored. A thorough understanding of its chemical properties, metabolic fate, and interactions with cellular signaling pathways is paramount for developing advanced analytical methods for its detection and for elucidating the full spectrum of its physiological and toxicological effects. The methodologies and data presented in this guide are intended to serve as a valuable resource for professionals engaged in research and development in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. journal-imab-bg.org [journal-imab-bg.org]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for cocaine and this compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Methylecgonidine from Crack Cocaine Pyrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrolysis of crack cocaine, the freebase form of cocaine, is a complex process that leads to the formation of several chemical compounds, with methylecgonidine (MED), also known as anhydroecgonine methyl ester (AEME), being the primary and most significant product.[1][2] Understanding the mechanisms of MED formation, the factors influencing its yield, and the experimental protocols for its analysis is crucial for forensic science, toxicology, and the development of potential therapeutic interventions for cocaine addiction. This technical guide provides an in-depth overview of the core aspects of this compound formation from the pyrolysis of crack cocaine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Introduction

Crack cocaine is a smokeable form of cocaine that produces a rapid and intense euphoric effect due to the fast absorption of the drug through the lungs.[3] The high temperatures involved in smoking crack cocaine induce a chemical transformation known as pyrolysis, where the cocaine molecule undergoes thermal degradation.[2][4] The major pyrolysis product formed is this compound (MED), a substance that is not only a biomarker for crack cocaine use but also contributes to the overall pharmacological and toxicological profile of smoked cocaine.[1][5] This guide will delve into the chemical pathways of MED formation, the analytical techniques used for its characterization, and the quantitative aspects of its production.

Chemical Mechanism of this compound Formation

The formation of this compound from cocaine is primarily a result of the elimination of benzoic acid from the cocaine molecule at elevated temperatures.[2] Cocaine freebase has a lower melting point (96°C–98°C) than cocaine hydrochloride (198°C), which facilitates its volatilization and subsequent pyrolysis when smoked.[3] The core reaction involves the thermal degradation of the cocaine molecule.

The primary chemical pathway can be visualized as follows:

Other pyrolysis products that have been reported, though typically in smaller quantities, include methyl benzoate, N-methyl benzamide, and isomers of carbomethoxycycloheptatriene.[2][6]

Factors Influencing this compound Yield

The conversion of cocaine to this compound is significantly influenced by temperature. Higher temperatures generally lead to a greater yield of MED.

Quantitative Data on this compound Formation

The following table summarizes the quantitative data on the conversion of cocaine to this compound at various temperatures as reported in the literature.

| Temperature (°C) | Cocaine Conversion to MED (%) | Reference |

| 170 | 73 ± 9 (Inhalation Efficiency of Cocaine) | [7] |

| 220 | 62 ± 11 (Inhalation Efficiency of Cocaine) | [7] |

| >225 | Increased MED production | [7] |

| 255–420 | 50–80 | [3] |

| 650 | >80 | [3] |

Note: Inhalation efficiency of cocaine is inversely related to the production of MED; as more cocaine is converted to MED, less intact cocaine is available for inhalation.[7]

Experimental Protocols for Pyrolysis and Analysis

The study of crack cocaine pyrolysis and the analysis of its products, particularly this compound, are predominantly carried out using gas chromatography-mass spectrometry (GC-MS).[8][9][10]

Pyrolysis Setup

A common experimental approach involves the use of a pyrolysis unit coupled with a GC-MS system.

Detailed Protocol for Pyrolysis-GC-MS Analysis:

-

Sample Preparation: A known quantity of cocaine base (e.g., 1 µL of a 10 µg/µL solution in methanol) is placed into a pyroprobe.[11]

-

Pyrolysis Conditions:

-

The pyrolysis unit interface is set to a resting temperature (e.g., 50°C).[11]

-

The initial temperature of the pyrolysis unit is set (e.g., 100°C for 1 second).[11]

-

The temperature is then ramped up at a defined rate (e.g., 20°C/s) to a final temperature (e.g., 750°C) and held for a specific duration (e.g., 10 seconds).[11]

-

-

Gas Chromatography:

-

The volatile pyrolysis products are transferred to the GC column.

-

The GC is equipped with a suitable column (e.g., cross-linked methyl silicone gum capillary column).[12]

-

The oven temperature is programmed to separate the different components of the pyrolysate. An example temperature program is as follows:

-

The injection port is operated in splitless mode at a temperature of, for example, 250°C.[13]

-

-

Mass Spectrometry:

-

The separated compounds from the GC elute into the mass spectrometer.

-

The MS is operated in full scan mode (e.g., scanning from 50 to 600 AMU) to identify the compounds based on their mass spectra.[13]

-

For quantitative analysis, selected-ion monitoring (SIM) mode is used to enhance sensitivity and specificity for target analytes like this compound.[9]

-

Sample Extraction from Biological Matrices

For the analysis of MED in biological samples such as urine or plasma, a solid-phase extraction (SPE) step is typically employed prior to GC-MS analysis to isolate the analytes from the complex matrix.[9][13]

General SPE Protocol:

-

Sample Pre-treatment: The biological sample (e.g., urine) is often buffered to an appropriate pH.

-

Column Conditioning: The SPE cartridge (e.g., containing a copolymeric bonded phase) is conditioned with appropriate solvents (e.g., methanol followed by water).

-

Sample Loading: The pre-treated sample is passed through the SPE cartridge.

-

Washing: The cartridge is washed with a solvent to remove interfering substances.

-

Elution: The analytes of interest are eluted from the cartridge with a suitable solvent.

-

Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in a small volume of an appropriate solvent for GC-MS analysis.[13]

Other Pyrolysis Byproducts

While this compound is the major pyrolysis product, other compounds are also formed, albeit in smaller quantities. The presence and relative abundance of these byproducts can be influenced by the presence of adulterants in the crack cocaine sample.[6]

| Pyrolysis Product | Chemical Formula | Notes |

| Benzoic Acid | C₇H₆O₂ | Formed from the cleavage of the benzoyl group.[2][6] |

| Methyl Benzoate | C₈H₈O₂ | Another product of the degradation of the cocaine molecule.[2] |

| Carbomethoxycycloheptatrienes (CMCHTs) | C₉H₁₀O₂ | Isomeric compounds formed during pyrolysis.[2][6] |

Conclusion

The formation of this compound is a key chemical event during the pyrolysis of crack cocaine, with significant implications for forensic analysis and toxicology. The yield of MED is heavily dependent on the temperature at which the crack cocaine is heated. The analysis of MED, primarily through pyrolysis-GC-MS, provides a definitive marker for crack cocaine use. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals working in the fields of analytical chemistry, toxicology, and drug development. Further research into the pharmacological and toxicological effects of this compound and other pyrolysis products is essential for a complete understanding of the health consequences of crack cocaine use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Crack cocaine - Wikipedia [en.wikipedia.org]

- 5. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the thermal decomposition of adulterated cocaine samples under optimized aerobic pyrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhalation efficiency of free-base cocaine by pyrolysis of 'crack' and cocaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pyrolysis product, anhydroecgonine methyl ester (this compound), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Simultaneous measurement of cocaine, cocaethylene, their metabolites, and "crack" pyrolysis products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. faa.gov [faa.gov]

In Vivo Biological Effects of Methylecgonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonidine (MEG), also known as anhydroecgonine methyl ester (AEME), is a primary pyrolysis product of crack cocaine. In vivo studies have revealed that MEG possesses a distinct pharmacological profile, differing significantly from cocaine. It primarily acts as a muscarinic cholinergic agonist, exerting notable effects on the cardiovascular, pulmonary, and central nervous systems. This technical guide provides a comprehensive overview of the in vivo biological effects of this compound, detailing experimental methodologies, summarizing quantitative data, and illustrating key signaling pathways to support further research and drug development.

Introduction

This compound is formed when the free base of cocaine is heated, making it a significant psychoactive compound inhaled by individuals who smoke crack cocaine.[1][2][3] Unlike cocaine, which primarily functions as a monoamine reuptake inhibitor, MEG's biological activity is predominantly mediated through its interaction with muscarinic cholinergic receptors.[1][2][4] Understanding the in vivo effects of MEG is crucial for elucidating the full toxicological and pharmacological profile of smoked cocaine and for developing targeted therapeutic interventions. This guide synthesizes key findings from in vivo animal studies to provide a detailed technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound in vivo is its activity as a partial agonist at muscarinic acetylcholine receptors (mAChRs).[2][5] Specifically, it has been shown to interact with M1, M2, and M3 subtypes.[2][6] This interaction is competitively inhibited by the muscarinic antagonist atropine, a key finding in several in vivo and in vitro studies that confirms its cholinergic activity.[1][4][7] The activation of these receptors by MEG leads to a cascade of downstream signaling events that are responsible for its diverse physiological effects.

In Vivo Biological Effects

Cardiovascular Effects

In vivo studies in animal models, particularly sheep and rabbits, have demonstrated that MEG induces significant cardiovascular responses. Intravenous administration of MEG leads to a dose-dependent hypotension (a decrease in blood pressure) and tachycardia (an increase in heart rate).[1][4] These effects are contrary to the well-known hypertensive and tachycardic effects of cocaine. The hypotensive effect of MEG is attributed to its muscarinic agonist activity, which can lead to vasodilation. Pre-treatment with the muscarinic antagonist atropine methyl bromide has been shown to block MEG-induced hypotension, further supporting this mechanism.[1] In vitro studies on isolated heart tissue have also revealed a negative inotropic effect, meaning it decreases the force of muscular contraction.[7]

Pulmonary Effects

Research in guinea pigs has shown that inhalation of MEG in its free base form causes bronchoconstriction, a narrowing of the airways.[8] This effect is significant as it may contribute to the respiratory complications observed in individuals who smoke crack cocaine. The bronchoconstrictive effect is thought to be a direct result of MEG's action on muscarinic receptors in the smooth muscle of the airways.

Central Nervous System (CNS) Effects

While the peripheral effects of MEG are more extensively documented, emerging evidence points to its significant neurotoxic potential.[5][9] In vitro studies using rat hippocampal neurons have shown that MEG is more toxic than cocaine, inducing neuronal death via apoptosis.[3][10][11] This neurotoxicity appears to be mediated by M1 and M3 muscarinic receptors, leading to the activation of phospholipase C and subsequent downstream pathways that can trigger programmed cell death.[5] There is also evidence to suggest that MEG may play a role in the reinforcing effects of cocaine and contribute to dependence by modulating the dopaminergic system through its cholinergic actions.[11]

Pharmacokinetics

Pharmacokinetic studies in sheep have revealed that this compound has a short biological half-life, estimated to be between 18 and 21 minutes.[1][2] It is rapidly metabolized in the liver to its primary metabolite, ecgonidine.[1][12] Ecgonidine has a considerably longer half-life of 94 to 137 minutes, making it a more reliable biomarker for detecting crack cocaine use.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound.

Table 1: In Vivo Cardiovascular and Pulmonary Effects of this compound

| Parameter | Animal Model | Dose/Concentration | Effect | Reference |

| Blood Pressure | Sheep | 0.1-3.0 mg/kg (IV) | Hypotension | [1][4] |

| Heart Rate | Sheep | 0.1-3.0 mg/kg (IV) | Tachycardia | [1][4] |

| Specific Airway Conductance (SGaw) | Guinea Pig | 13 +/- 1 mg/liter of air (aerosol) | Decrease to 24.0 +/- 4.2% of baseline | [8] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Value | Reference |

| Half-life (t½) of this compound | Sheep | 18-21 minutes | [1][2] |

| Half-life (t½) of Ecgonidine (metabolite) | Sheep | 94-137 minutes | [1] |

Table 3: In Vitro Neurotoxicity of this compound

| Parameter | Model System | Concentration | Effect | Reference |

| Neuronal Viability (LC50) | Rat Hippocampal Neurons | 1 mM (48h exposure) | 50% reduction in cell viability | [3] |

| Caspase-3 Activity | Rat Hippocampal Neurons | 0.1 and 1.0 mM (6h exposure) | Increased activity | [10] |

Detailed Experimental Protocols

In Vivo Cardiovascular Assessment in Sheep

-

Animals: Adult female sheep.

-

Drug Administration: this compound hydrochloride is dissolved in sterile saline and administered as an intravenous (IV) bolus through a catheter inserted into the jugular vein. Doses typically range from 0.1 to 3.0 mg/kg.

-

Physiological Monitoring: A catheter is placed in the carotid artery to allow for continuous monitoring of arterial blood pressure using a pressure transducer. Heart rate is derived from the arterial pressure waveform.

-

Antagonism Studies: To confirm the role of muscarinic receptors, a separate group of animals is pre-treated with an IV injection of atropine methyl bromide (e.g., 15 µg/kg) approximately 5 minutes before the administration of this compound.

-

Data Analysis: Changes in mean arterial pressure and heart rate from baseline are recorded and analyzed.

In Vivo Pulmonary Assessment in Guinea Pigs

-

Animals: Adult male guinea pigs.

-

Exposure: Unrestrained guinea pigs are placed in a whole-body plethysmograph. A condensation aerosol of this compound free base (e.g., 13 +/- 1 mg/liter of air) or nebulized this compound fumarate (e.g., 3% and 12% solutions in phosphate-buffered saline) is delivered into the chamber.

-

Measurement of Specific Airway Conductance (SGaw): SGaw, an indicator of bronchoconstriction, is measured using the plethysmograph before, during, and after exposure to the test substance. A decrease in SGaw indicates bronchoconstriction.

-

Data Analysis: The percentage change in SGaw from the baseline measurement is calculated.

In Vivo Pharmacokinetic Analysis in Sheep

-

Animals: Adult female sheep.

-

Drug Administration: A known dose of this compound (e.g., 3.0, 5.6, or 10.0 mg/kg) is administered intravenously.

-

Blood Sampling: Serial blood samples are collected from a jugular catheter at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.

-

Sample Processing: Blood samples are collected in tubes containing a preservative (e.g., sodium fluoride) to prevent esterase activity and centrifuged to separate the plasma. Plasma samples are stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its metabolite, ecgonidine, are quantified using a validated gas chromatography-mass spectrometry (GC-MS) method.

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vivo assessment.

Figure 1: Simplified signaling pathway of this compound via muscarinic receptors.

Figure 2: General experimental workflow for in vivo assessment of this compound.

Conclusion

The in vivo biological effects of this compound are primarily driven by its action as a muscarinic cholinergic agonist. This mechanism leads to significant cardiovascular, pulmonary, and central nervous system effects that are distinct from those of cocaine. The data summarized in this technical guide highlight the importance of considering MEG's contribution to the overall pharmacology and toxicology of smoked cocaine. Further research is warranted to fully elucidate the long-term consequences of MEG exposure and to explore potential therapeutic strategies to mitigate its harmful effects. The detailed experimental protocols provided herein offer a foundation for future in vivo investigations in this critical area of addiction research.

References

- 1. Pulmonary effects of the cocaine pyrolysis product, this compound, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on in vitro degradation of anhydroecgonine methyl ester (this compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and Pharmacodynamics of this compound, a Crack Cocaine Pyrolyzate | Semantic Scholar [semanticscholar.org]

- 5. Electron ionization mass fragmentometric detection of urinary ecgonidine, a hydrolytic product of this compound, as an indicator of smoking cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and pharmacodynamics of this compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular effects of propofol and of thiopentone anaesthesia in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-trial behavioral sensitization in preweanling rats: differential effects of cocaine, methamphetamine, methylphenidate, and D-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Metabolism and Degradation Pathways of Methylecgonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonidine (anhydromethylecgonine; AEME) is a primary pyrolysis product of cocaine base and serves as a key biomarker for identifying "crack" cocaine use. Understanding its metabolic fate is crucial for toxicological assessments, forensic analysis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolism and degradation pathways of this compound, detailing the enzymatic processes, resulting metabolites, and analytical methodologies for their identification and quantification. The information presented is collated from peer-reviewed scientific literature to support researchers, scientists, and drug development professionals in their respective fields.

Introduction

When cocaine base is heated, as in the smoking of "crack" cocaine, it undergoes pyrolysis, leading to the formation of this compound (AEME).[1] AEME is then absorbed through the lungs and enters systemic circulation, where it is subjected to metabolic processes. The primary metabolic routes for AEME involve hydrolysis and oxidation, leading to the formation of several key metabolites. This guide will explore these pathways in detail, present available quantitative data, outline experimental protocols, and provide visual representations of the metabolic processes.

Metabolic Pathways

The metabolism of this compound is primarily characterized by two major pathways: hydrolysis and oxidation. Additionally, in the presence of ethanol, transesterification can occur.

Hydrolytic Pathway

The most significant metabolic pathway for this compound is hydrolysis of its methyl ester group to form ecgonidine (anhydroecgonine; AE).[2][3] This reaction is catalyzed by esterases, with butyrylcholinesterase (BChE) being a key enzyme in human plasma.[4] This enzymatic hydrolysis is a critical step in the clearance of this compound from the body.

Oxidative Pathways

In addition to hydrolysis, this compound can undergo oxidative metabolism, primarily in the liver and lungs.[3][5] Studies using rat liver and lung microsomes have identified two main oxidative metabolites:

-

Anhydronorecgonine methyl ester (ANEME): Formed through N-demethylation of this compound.[3][5]

-

Anhydroecgonine methyl ester N-oxide (AEMENO): Formed through N-oxidation of this compound.[3][5]

These oxidative pathways are generally considered minor compared to the hydrolytic pathway.

Transesterification in the Presence of Ethanol

When ethanol is present, this compound can undergo transesterification, a process analogous to the formation of cocaethylene from cocaine.[3][5] This results in the formation of:

-

Anhydroecgonine ethyl ester (AEEE)

-

Anhydronorecgonine ethyl ester (ANEEE)

The toxicological significance of these ethylated metabolites is an area of ongoing research.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Ecgonidine in Sheep [2][6]

| Compound | Half-life (t½) |

| This compound | 18 - 21 minutes |

| Ecgonidine | 94 - 137 minutes |

Table 2: In Vitro Hydrolysis of this compound in Human Plasma [4]

| Condition | Time for 50% Hydrolysis |

| Room Temperature | 5 days |

| 4°C | 13 days |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

In Vitro Metabolism using Rat Liver Microsomes

This protocol is a synthesized methodology based on established practices for studying in vitro drug metabolism.[5][7][8]

Objective: To identify metabolites of this compound formed by hepatic microsomal enzymes.

Materials:

-

Rat liver microsomes (RLM)

-

This compound hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterated this compound)

-

Centrifuge

-

Incubator/water bath (37°C)

-

LC-MS/MS or GC-MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (final concentration 0.5 mg/mL protein) and this compound (final concentration to be determined based on experimental goals, e.g., 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of metabolites using a validated LC-MS/MS or GC-MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a composite of methods described in the literature for the analysis of this compound and its metabolites.[9]

Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for drug analysis (e.g., HP-5ms or equivalent)

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for each analyte (see Table 3).

Table 3: Example GC-MS Parameters for this compound and Metabolites

| Compound | Retention Time (min) | Target Ions (m/z) |

| This compound | Varies by column and conditions | 181, 152, 122 |

| Ecgonidine (derivatized) | Varies by column and conditions | Varies with derivatizing agent |

| ANEME (derivatized) | Varies by column and conditions | Varies with derivatizing agent |

Sample Preparation (for in vitro samples):

-

Follow the quenching and protein precipitation steps from the in vitro metabolism protocol.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Derivatize the residue if necessary (e.g., for ecgonidine and ANEME) using a suitable agent (e.g., BSTFA with 1% TMCS).

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizations

The following diagrams illustrate the metabolic pathways and an experimental workflow for studying this compound metabolism.

Caption: Metabolic pathways of this compound.

Caption: Workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a multifaceted process involving hydrolysis, oxidation, and, in the presence of ethanol, transesterification. The primary metabolic pathway leads to the formation of ecgonidine, a more polar and readily excretable compound. The identification and quantification of this compound and its metabolites are essential for forensic toxicology and for understanding the full pharmacological and toxicological profile of "crack" cocaine use. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field. Further research is warranted to fully elucidate the biological activities of the oxidative and transesterified metabolites and to determine their contribution to the overall effects of smoked cocaine.

References

- 1. researchgate.net [researchgate.net]

- 2. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on hydrolytic and oxidative metabolic pathways of anhydroecgonine methyl ester (this compound) using microsomal preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on in vitro degradation of anhydroecgonine methyl ester (this compound) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Characterization of a Cocaine Hydrolase Engineered from Mouse Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Methylecgonidine: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of methylecgonidine's pharmacokinetic profile in animal models. This compound, a primary pyrolysis product of crack cocaine, presents a unique area of study in pharmacology and toxicology due to its distinct physiological effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways to support ongoing research and drug development efforts.

Quantitative Pharmacokinetic Parameters

The available quantitative data on the pharmacokinetics of this compound is primarily derived from studies in the sheep model. These findings are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration

| Parameter | Value | Animal Model | Doses Administered (mg/kg) | Source |

| Half-life (t½) | 18 - 21 minutes | Sheep | 3.0, 5.6, and 10.0 | [1][2] |

Table 2: Pharmacokinetic Parameters of Ecgonidine (Metabolite) in Sheep Following Intravenous Administration of this compound

| Parameter | Value | Animal Model | Doses Administered (mg/kg) | Source |

| Half-life (t½) | 94 - 137 minutes | Sheep | 3.0, 5.6, and 10.0 | [1][2] |

Experimental Protocols

Understanding the methodologies employed in key studies is essential for the replication and extension of research findings. The following sections detail the protocols for in vivo and in vitro studies on this compound.

In Vivo Pharmacokinetic Study in Sheep

Objective: To determine the pharmacokinetic properties of this compound and its metabolite, ecgonidine, following intravenous administration in sheep.[1][2]

Animal Model:

-

Species: Sheep

-

Health Status: Healthy, conscious animals

Drug Administration:

-

Compound: this compound

Sample Collection and Analysis:

-

Biological Matrix: Blood

-

Sampling Timepoints: Not explicitly detailed in the available literature, but would involve collection at various time intervals post-administration to characterize the concentration-time profile.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized to quantify the concentrations of this compound and ecgonidine in the collected blood samples.[1][2]

Experimental Workflow:

In Vitro Metabolism Study in Rat Microsomes

Objective: To investigate the hydrolytic and oxidative metabolic pathways of this compound using microsomal preparations from various rat organs.

In Vitro System:

-

Source: Microsomes from the liver, lung, kidney, and brain of rats.

-

Enzyme Source: Microsomal preparations containing cytochrome P450 and other metabolic enzymes.

Incubation Conditions:

-

Substrate: this compound

-

Incubation: The study involved incubating this compound with the microsomal preparations.

-

Inhibitors: Sodium fluoride was used to inhibit enzymatic hydrolysis.

-

Co-substrates: Ethanol was included in some experiments to investigate transesterification.

Metabolite Identification:

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) and nanoelectrospray multiple-stage mass spectrometry were used to identify the metabolites formed during the incubation.

Key Findings:

-

Enzymatic hydrolysis to anhydroecgonine (ecgonidine) was observed in all microsomal preparations, with the highest activity in the liver.[3][4]

-

Oxidative metabolites, anhydronorecgonine methyl ester (ANEME) and anhydroecgonine methyl ester N-oxide, were identified in liver and lung microsomes.[3][4]

-

In the presence of ethanol, transesterification to anhydroecgonine ethyl ester and anhydronorecgonine ethyl ester occurred.[3][4]

Signaling Pathways and Biological Interactions

This compound is not an inert metabolite; it exhibits biological activity, primarily through its interaction with the cholinergic system.

Muscarinic Receptor Agonism

In vivo and in vitro studies have demonstrated that this compound acts as a muscarinic agonist. This interaction is believed to be responsible for some of its cardiovascular effects.

Signaling Pathway:

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies on hydrolytic and oxidative metabolic pathways of anhydroecgonine methyl ester (this compound) using microsomal preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Toxicity Profile: Methylecgonidine vs. Cocaine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyrolysis of crack cocaine produces methylecgonidine (AEME), a substance with a distinct and significant toxicity profile compared to cocaine itself. Understanding the nuances of their respective toxicities is crucial for researchers, scientists, and drug development professionals engaged in addiction research and the development of potential therapeutic interventions. This technical guide provides a comprehensive comparison of the toxicity profiles of this compound and cocaine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Toxicity Data

A direct comparison of the lethal dose (LD50) for this compound and cocaine is hampered by the limited availability of a specific LD50 value for this compound in published literature. However, extensive data is available for cocaine across different animal models and routes of administration.

| Compound | Animal Model | Route of Administration | LD50 Value | Reference |

| Cocaine | Mouse | Oral | 96 mg/kg | [1][2] |

| Cocaine | Mouse | Intraperitoneal (IP) | 95.1 mg/kg | [3] |

| Cocaine | Rat (Long-Evans) | Intraperitoneal (IP) | Not significantly different from a range of 25-75 mg/kg | [4] |

Core Toxicological Comparisons

The primary toxicological concerns for both cocaine and its pyrolysis product, this compound, center on their effects on the central nervous, cardiovascular, and hepatic systems.

| Toxicity Type | This compound (AEME) | Cocaine |

| Neurotoxicity | More potent than cocaine. Induces neuronal apoptosis via a muscarinic receptor-mediated pathway. The combination with cocaine has an additive neurotoxic effect.[3] | Induces neuronal death through both necrosis and apoptosis.[3] |

| Cardiotoxicity | Induces negative inotropic effects, potentially through action on M2 cholinergic receptors, and may cause direct structural damage to myocytes.[5] | Causes cardiotoxicity through multiple mechanisms including blockage of ion channels, increased catecholamine levels, oxidative stress, and mitochondrial dysfunction.[6][7] |

| Hepatotoxicity | Research suggests it is more harmful to the liver than other cocaine byproducts.[8] | Can cause acute hepatic necrosis, with the mechanism believed to involve conversion to a toxic metabolite via P450 metabolism.[9] |

Experimental Protocols

Neurotoxicity Assessment: MTT and LDH Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed neuronal cells (e.g., primary hippocampal neurons) in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium. Incubate overnight in a CO2 incubator to allow for cell attachment.[10]

-

Compound Treatment: Expose the cells to various concentrations of this compound, cocaine, or a combination of both for a specified period (e.g., 24-48 hours). Include untreated cells as a control.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., MTT solvent, which can be a mixture of SDS in HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength of 590 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. The amount of LDH is directly proportional to the number of lysed cells.

-

Protocol:

-

Cell Plating and Treatment: Plate and treat neuronal cells as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 3-5 minutes.[15][16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the spontaneous and maximum release control wells, after correcting for background absorbance.

-

Cardiotoxicity Assessment: Isolation of Adult Rat Ventricular Myocytes

-

Principle: The isolation of viable adult cardiomyocytes allows for the direct in vitro assessment of the effects of compounds on cardiac cell function and viability.

-

Protocol:

-

Anesthesia and Heart Excision: Anesthetize an adult rat (e.g., Sprague-Dawley) with an intraperitoneal injection of pentobarbital (150 mg/kg).[17] After confirming deep anesthesia, excise the heart and immediately place it in a physiologic saline solution.[17]

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[17] Begin perfusion with a calcium-containing buffer at 37°C to clear the coronary arteries of blood.

-

Calcium-Free Perfusion: Switch to a calcium-free buffer for approximately 5 minutes to stop heart contractions.[17]

-

Enzymatic Digestion: Perfuse the heart with a buffer containing collagenase type 2 (~1 mg/ml) and protease type XIV (~0.1 mg/ml) for 6-7 minutes to digest the extracellular matrix.[17]

-

Tissue Dissociation: Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue. Further dissociate the cells by gentle pipetting.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent the "calcium paradox" and subsequent cell death. This typically involves a series of centrifugation and resuspension steps with increasing calcium concentrations.

-

Cell Plating: Plate the isolated, rod-shaped, viable cardiomyocytes on laminin-coated culture dishes for subsequent experiments.

-

Signaling Pathways

This compound-Induced Neurotoxicity

This compound exerts its neurotoxic effects through a distinct signaling pathway involving muscarinic acetylcholine receptors. It acts as a partial agonist at M1 and M3 muscarinic receptors.[8] This activation is believed to trigger a downstream cascade leading to DNA fragmentation and ultimately, neuronal apoptosis.[3][8]

Cocaine-Induced Cardiotoxicity

The cardiotoxicity of cocaine is multifactorial, involving a complex interplay of several mechanisms. Key among these are the blockade of sodium and potassium channels, increased levels of catecholamines leading to oxidative stress, and mitochondrial dysfunction.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound and cocaine in a neuronal cell culture model.

References

- 1. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reinforced toxicity : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]

- 4. Cocaine LD50 in Long-Evans rats is not altered by pregnancy or progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of cocaine and this compound on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Muscarinic receptor M3 mediates cell proliferation induced by acetylcholine and contributes to apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]

The Discovery of Methylecgonidine: A Definitive Biomarker for Crack Cocaine Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The abuse of cocaine continues to be a significant global public health issue. Differentiating between the routes of cocaine administration is crucial for clinical diagnosis, forensic investigation, and the development of targeted therapeutic interventions. While the detection of cocaine and its primary metabolite, benzoylecgonine, in biological samples confirms cocaine use, it does not distinguish between the methods of consumption, such as snorting, injecting, or smoking. The identification of methylecgonidine (also known as anhydroecgonine methyl ester or AEME) as a specific biomarker for smoking crack cocaine has provided a pivotal tool for researchers and clinicians. This technical guide provides a comprehensive overview of the discovery, formation, metabolism, and analytical detection of this compound, presenting key quantitative data and detailed experimental protocols.

When cocaine hydrochloride is converted to its freebase form, "crack," it can be volatilized and smoked, leading to a rapid and intense high.[1] This process of heating crack cocaine results in the pyrolysis of the cocaine molecule, forming this compound.[1][2] This compound is then absorbed through the lungs along with the vaporized cocaine.[3] The presence of this compound in biological specimens is, therefore, a definitive indicator of crack cocaine use, as it is not a metabolite formed from other routes of administration.[1][2]

Formation and Metabolism of this compound

This compound is a unique pyrolysis product formed when crack cocaine is heated to high temperatures.[2] The intense heat causes the elimination of a benzoic acid molecule from the cocaine structure, resulting in the formation of the more volatile this compound. This process is central to why this compound serves as a specific biomarker for smoking this form of the drug.

Once in the body, this compound has a relatively short half-life, estimated to be between 18 and 21 minutes.[4][5] It is primarily metabolized in the liver through hydrolysis by the enzyme butyrylcholinesterase to its main metabolite, ecgonidine (also known as anhydroecgonine).[6][7] Ecgonidine has a longer half-life than its precursor, ranging from 94 to 137 minutes, making it another important, and often more readily detectable, biomarker of crack cocaine use.[4]

dot

Quantitative Data on this compound Concentrations

The concentration of this compound in biological samples can vary widely depending on the amount of crack cocaine smoked, the time of sample collection, and the specific biological matrix. The following tables summarize quantitative data from various studies.

Table 1: this compound (AEME) Concentrations in Urine

| Number of Samples | Concentration Range (ng/mL) | Analytical Method | Reference |

| 89 of 489 | 5 - 1477 | GC-MS | [8] |

| Not specified | 5 - 27 | GC-MS | [7] |

| 110 (5.9% positive) | LOQ: 30 | LC-MS/MS | [3] |

| 90 | 5 - 1477 | GC-MS | [9] |

Table 2: this compound (AEME) Concentrations in Serum/Plasma

| Number of Samples | Concentration Range (ng/mL) | Analytical Method | Reference |

| 13 | 3 - 34 | GC-MS | [2] |

| Not specified | Not detected | GC-MS | [9] |

Table 3: this compound (AEME) Concentrations in Other Biological Matrices

| Biological Matrix | Number of Samples | Concentration Range | Analytical Method | Reference |

| Hair | 32 | 0.20 - 21.56 ng/mg | GC-MS | [8][9] |

| Saliva | 6 | 5 - 18 ng/mL | GC-MS | [8][9] |

| Sweat | 1 | 53 ng/patch | GC-MS | [8][9] |

Experimental Protocols for this compound Detection

The analysis of this compound is most commonly performed using gas chromatography-mass spectrometry (GC-MS), often preceded by solid-phase extraction (SPE) and chemical derivatization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly effective and increasingly utilized technique.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Enhancement of nitric oxide production by this compound in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of this compound, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence of crack use by anhydroecgonine methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of Methylecgonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonidine (AEME), a primary pyrolysis product of crack cocaine, exhibits a distinct pharmacological profile from its parent compound. In vitro studies have been pivotal in elucidating its mechanism of action, revealing it as a potent modulator of the cholinergic system. This technical guide provides an in-depth overview of the in vitro research on this compound's mechanism of action, focusing on its interaction with muscarinic receptors and the subsequent downstream signaling cascades. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Muscarinic Receptor Binding Affinity

This compound has been identified as a partial agonist at muscarinic acetylcholine receptors, with a notable preference for the M2 subtype in some experimental models, while other studies highlight its effects on M1 and M3 receptors.[1][2] The binding affinities of this compound for various muscarinic receptor subtypes are crucial for understanding its pharmacological effects.

| Receptor Subtype | Ligand | Cell Type/Tissue | Binding Affinity (pKi) | Reference |

| M1 | This compound | CHO-K1 cells expressing human M1 receptor | 4.55 ± 0.15 | [Garcia et al., 2015] |

| M2 | This compound | CHO-K1 cells expressing human M2 receptor | 4.75 ± 0.18 | [Garcia et al., 2015] |

| M3 | This compound | CHO-K1 cells expressing human M3 receptor | 4.11 ± 0.14 | [Garcia et al., 2015] |

| M4 | This compound | CHO-K1 cells expressing human M4 receptor | 4.14 ± 0.11 | [Garcia et al., 2015] |

| M5 | This compound | CHO-K1 cells expressing human M5 receptor | 4.83 ± 0.12 | [Garcia et al., 2015] |

Table 1: Muscarinic Receptor Binding Affinities of this compound. This table summarizes the binding affinities (expressed as pKi values) of this compound for human muscarinic receptor subtypes M1-M5, as determined by radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.

Materials:

-

Cell lines (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture CHO-K1 cells expressing the specific muscarinic receptor subtype to confluency.

-

Membrane Preparation: Harvest the cells and homogenize them in a cold buffer to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS), and varying concentrations of this compound. For determining non-specific binding, add atropine instead of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Downstream Signaling Pathways

This compound's agonism at muscarinic receptors triggers several downstream signaling cascades, leading to various cellular responses, including changes in intracellular calcium levels, modulation of cyclic nucleotide production, and activation of apoptotic pathways.

Intracellular Calcium Mobilization

Activation of M1 and M3 muscarinic receptors by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

Modulation of Cyclic Nucleotides

In certain cell types, such as cultured human embryonic lung (HEL299) cells which predominantly express M2 receptors, this compound has been shown to increase cyclic GMP (cGMP) production.[3] This effect is likely mediated through the activation of guanylyl cyclase. Conversely, M2 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4]

| Cell Type | This compound Concentration | Change in cGMP Production | Reference |

| HEL299 | 1 µM | 7.8-fold increase | [3] |

Table 2: Effect of this compound on cGMP Production.

Apoptotic Pathway Activation

In vitro studies using rat primary hippocampal cells have demonstrated that this compound can induce neuronal apoptosis.[1][5] This process involves the activation of key executioner caspases, such as caspase-3.[1][5] The neurotoxic effects of this compound were preventable by the muscarinic receptor antagonist atropine, confirming the involvement of this pathway.[1]

| Cell Type | This compound Concentration | Incubation Time | Change in Caspase-3 Activity | Reference |

| Rat Primary Hippocampal Cells | 0.1 mM | 6 hours | Increased | [1][5] |

| Rat Primary Hippocampal Cells | 1.0 mM | 6 hours | Increased | [1][5] |

Table 3: Effect of this compound on Caspase-3 Activation.

Experimental Protocol: Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured cells (e.g., ferret cardiac myocytes).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1).

-

This compound solutions.

-

Fluorescence microscope or plate reader with appropriate filters.

Procedure:

-

Cell Loading: Incubate the cultured cells with the calcium-sensitive dye for a specified time to allow for dye loading into the cytoplasm.

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.

-

Stimulation: Add this compound to the cells and continuously record the fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye used) to determine the relative change in intracellular calcium concentration.

Effects on Cardiac Myocytes

In vitro studies on isolated ferret and human cardiac myocytes have demonstrated that this compound exerts a negative inotropic effect, characterized by a decrease in myocardial contractility.[6][7] This effect is dose-dependent and is associated with a reduction in intracellular calcium transients.[6][7] The negative inotropic effects of this compound were inhibited by the selective M2 receptor blocker methoctramine, indicating the primary involvement of M2 receptors in the heart.[6]

| Tissue | This compound Concentration | Effect | Reference |

| Ferret Cardiac Myocytes | 10⁻⁸ - 10⁻⁴ M | Decreased peak cell shortening and intracellular Ca²⁺ | [6] |

| Ferret and Human Myocardium | 10 µM - 1 mM | Decreased peak tension and intracellular Ca²⁺ transients | [7] |

Table 4: Effects of this compound on Cardiac Myocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for cocaine and this compound stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for cocaine and this compound stimulation of M(2) muscarinic receptors in cultured human embryonic lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of cocaine and this compound on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negative inotropic effect of this compound, a major product of cocaine base pyrolysis, on ferret and human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Physiological Impacts of Methylecgonidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylecgonidine (also known as anhydroecgonidine methyl ester or AEME) is a primary pyrolysis product formed during the smoking of crack cocaine.[1][2] Its presence in biological samples serves as a specific biomarker for this route of cocaine administration.[3][4] Early research into the physiological effects of this compound has revealed a complex pharmacological profile that contributes significantly to the overall toxicity associated with crack cocaine use. This technical guide provides an in-depth overview of the foundational research on the physiological impacts of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and associated toxicities.

This compound (AEME): A Pyrolysis Product of Crack Cocaine

When crack cocaine is heated, a significant portion of the cocaine base is converted into this compound. This volatile compound is then inhaled and rapidly absorbed into the bloodstream.

Early Research Focus and Significance

Initial investigations into this compound centered on its utility as a biomarker. However, subsequent research quickly pivoted to understanding its intrinsic physiological and toxicological properties, revealing that it is not merely an inert byproduct but an active compound with its own distinct effects.

Pharmacological Profile

Pharmacokinetics

This compound is characterized by rapid clearance from the blood.[4] It is metabolized to ecgonidine, which has a considerably longer half-life and serves as a more persistent biomarker of crack cocaine use.[4] The primary site of metabolism for this compound is the liver.[1][2]

Pharmacodynamics

A significant body of early research has demonstrated that this compound acts as a partial agonist at M1 and M3 muscarinic cholinergic receptors and also interacts with M2 receptors.[1][2][3] This interaction is believed to be a key mechanism underlying its diverse physiological effects.

In vivo studies in sheep have shown that intravenous administration of this compound induces significant hypotension and tachycardia.[4] These effects are consistent with muscarinic agonism and can be antagonized by atropine.[4] In vitro studies on ferret and human myocardial tissues have further elucidated a negative inotropic effect, meaning it decreases the force of muscular contraction.

Research has indicated that this compound is a neurotoxic agent, with a greater potential for neuronal damage than cocaine itself.[5] In vitro studies using rat hippocampal cell cultures have shown that this compound can induce neuronal death, an effect that can be prevented by the muscarinic antagonist atropine, suggesting a direct link to its cholinergic activity.[5] The neurotoxic effects appear to be mediated through DNA fragmentation and apoptosis.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early research on the physiological impact of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Ecgonidine in Sheep [4]

| Compound | Half-life (t½) |

| This compound | 18 - 21 minutes |

| Ecgonidine | 94 - 137 minutes |

Table 2: In Vivo Cardiovascular Effects of this compound in Sheep [4]

| Dose (Intravenous) | Observed Effects | Antagonism |

| 0.1 - 3.0 mg/kg | Significant hypotension and tachycardia | Pretreatment with atropine methyl bromide (15 µg/kg) antagonized hypotension |

Table 3: In Vitro Effects of this compound on Myocardial Contraction

| Tissue | Concentration Range | Effect |

| Ferret and Human Myocardium | 10 µM - 1 mM | Decreased peak tension and peak intracellular Ca2+ transients (Negative Inotropic Effect) |

Table 4: In Vitro Neurotoxic Effects of this compound [5]

| Cell Type | Concentration | Effect |

| Rat Hippocampal Neurons | > 10⁻¹ mM | Decreased neuronal viability |

Key Experimental Protocols

In Vivo Cardiovascular Assessment in Sheep

-

Animal Model: Sheep were utilized for in vivo cardiovascular studies.

-

Drug Administration: this compound was administered intravenously at doses ranging from 0.1 to 3.0 mg/kg.[4]

-

Monitoring: Heart rate and blood pressure were continuously monitored to assess cardiovascular responses.[4]

-